(24S)-ETHYLCHOLESTA-3,5,22-TRIENE

Beschreibung

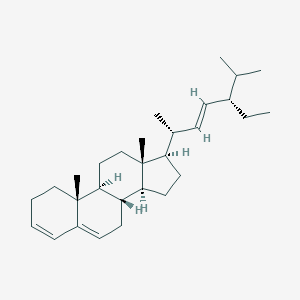

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8,10-13,20-22,24-27H,7,9,14-19H2,1-6H3/b12-11+/t21-,22-,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUVUCVJXSBIEN-LVSBIWLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Ecological Distribution of 24s Ethylcholesta 3,5,22 Triene

Botanical Sources and Distribution in Plant Species

The investigation into the chemical constituents of various plant species has revealed a diverse array of phytosterols (B1254722). While the specific compound (24S)-ethylcholesta-3,5,22-triene is not consistently reported, several closely related isomers and derivatives have been identified, particularly within the Clerodendrum genus.

The genus Clerodendrum is a rich source of bioactive compounds, including a variety of sterols. Phytochemical investigations have led to the isolation of several sterol compounds from different species within this genus.

Clerodendrum phlomidis : A phytochemical investigation of the leaves of Clerodendrum phlomidis led to the isolation and identification of 24β-ethylcholesta-5,22E,25-triene-3β-ol. nih.gov This compound shares the same ethylcholesta-triene core structure with the target molecule. Further studies on the leaves have confirmed the presence of sterols and triterpenoids. researchgate.netcore.ac.uk GC-MS analysis of leaf extracts has also identified various phytoconstituents. phcogres.comphcogres.com

Clerodendrum campbellii : Research into the biosynthesis of sterols in Clerodendrum campbellii has identified a new sterol, (24S)-ethylcholesta-5,22,25-trien-3-beta-ol. This discovery highlights the metabolic pathways within this species that produce complex ethylcholestanetrienes.

Clerodendrum infortunatum : The methanolic extract of Clerodendrum infortunatum has been found to contain sterols, among other phytochemicals. researchgate.netffhdj.com A comprehensive review of the plant's constituents notes the presence of various bioactive compounds. ijpsjournal.com More specifically, a study led to the isolation and characterization of (22E,24S)-Stigmasta-5,22,25-trien-3b-ol from this species. asianpubs.org Further phytochemical profiling has been conducted on the root extract. nih.govacs.org

The following table summarizes the key sterol-related findings in these Clerodendrum species:

| Clerodendrum Species | Identified Related Compound | Reference |

|---|---|---|

| Clerodendrum phlomidis | 24β-ethylcholesta-5,22E,25-triene-3β-ol | nih.gov |

| Clerodendrum campbellii | (24S)-ethylcholesta-5,22,25-trien-3-beta-ol | |

| Clerodendrum infortunatum | (22E,24S)-Stigmasta-5,22,25-trien-3b-ol | asianpubs.org |

The genus Conyza has also been a subject of phytochemical research, revealing the presence of various secondary metabolites. While direct evidence for this compound is absent, studies on Conyza canadensis have identified other sterols like stigmasterol (B192456) and β-sitosterol. researchgate.net A review of Conyza species indicates they are rich in a variety of bioactive compounds, including steroids. scirp.org

The accumulation of phytosterols can vary significantly between different parts of a plant and can be influenced by environmental conditions. For instance, in Glycine max (soybean), the composition and accumulation of total, free, esterified, and glycosidic sterols in the leaves were found to change under different filtered sunlight conditions. nih.gov Studies on Clerodendrum species have often focused on specific parts like leaves or roots, suggesting a potential for tissue-specific accumulation of their respective steroidal compounds. core.ac.uknih.gov However, detailed studies on the tissue-specific accumulation patterns of this compound or its close analogues are not extensively documented.

Marine Organism Presence and Aquatic Biogeochemistry

The marine environment is a vast and diverse source of unique chemical compounds. While the presence of this compound in marine organisms is not explicitly confirmed in the reviewed literature, the study of sterol profiles in marine microheterotrophs and the broader aquatic ecosystem offers valuable context.

Marine microheterotrophs, such as thraustochytrids, are known producers of various lipids, including sterols.

Thraustochytrid Strain ACEM 6063 : A study on the sterol and squalene (B77637) content of this docosahexaenoic acid-producing thraustochytrid did not identify this compound. The predominant sterols found were cholest-5-en-3β-ol, 24-ethylcholesta-5,22E-dien-3β-ol, and 24-methylcholesta-5,22E-dien-3β-ol. researchgate.net

Schizochytrium sp. : Research into the sterol biosynthesis pathway of Schizochytrium sp. S31 revealed that it primarily produces cholesterol, stigmasterol, lanosterol, and cycloartenol. researchgate.net

Aurantiochytrium limacinum : Studies on this marine microorganism have focused on its capacity to synthesize various sterols and the enzymatic pathways involved. nih.gov However, a detailed sterol profile that includes this compound has not been reported.

The following table summarizes the major sterols identified in these marine microheterotrophs:

| Marine Microheterotroph | Major Identified Sterols | Reference |

|---|---|---|

| Thraustochytrid Strain ACEM 6063 | Cholest-5-en-3β-ol, 24-ethylcholesta-5,22E-dien-3β-ol, 24-methylcholesta-5,22E-dien-3β-ol | researchgate.net |

| Schizochytrium sp. S31 | Cholesterol, Stigmasterol, Lanosterol, Cycloartenol | researchgate.net |

| Aurantiochytrium limacinum | Various sterols (specific profile not detailing the target compound) | nih.gov |

Sterols serve as important biomarkers in aquatic ecosystems, providing information about the sources of organic matter. researchgate.net The distribution of sterols in marine and freshwater sediments can indicate the presence of different types of organisms, from algae to terrestrial plants. While comprehensive studies on these profiles exist, the specific mention of this compound is not prominent in the reviewed literature. The biogeochemistry of sterols in these environments is a complex field that continues to be an active area of research. ethz.ch

Fungal and Microbial Isolation and Diversity

The presence of this compound in the biosphere appears to be rare, with current research pointing towards a more nuanced distribution of sterols in fungi and bacteria than previously understood.

Occurrence in Basidiomycetes (e.g., Daedaleopsis tricolor) and Other Fungi

The Basidiomycete Daedaleopsis tricolor is known to produce a diverse array of sterols. researchgate.net Modern studies have confirmed the presence of numerous sterols within the basidiocarps of this wood-rotting fungus. researchgate.net However, direct isolation and identification of this compound from Daedaleopsis tricolor has not been specifically reported in the reviewed literature.

The broader investigation of fungal sterols reveals a complex landscape. While ergosterol (B1671047) is the most commonly identified sterol in fungi, a significant diversity exists. nih.govnih.gov Research has shown that some fungi produce 24-ethyl cholesterol derivatives. nih.gov For instance, certain rust fungi (Pucciniales) are known to contain major sterols that are intermediates in the biosynthesis of 24-ethyl cholesterol. nih.gov Additionally, a study on various fungal species identified 24-ethyl cholesterol as a major sterol in a single species of Monoblepharidales. nih.gov This indicates that the genetic pathways for producing C24-ethylated sterols are present within the fungal kingdom, although their expression varies across different lineages. nih.gov The investigation of 175 fungal species revealed that five main sterols, including cholesterol, ergosterol, 24-methyl cholesterol, 24-ethyl cholesterol, and brassicasterol, are the dominant end products of sterol biosynthesis. nih.gov This highlights the metabolic diversity within fungi and suggests that while not commonly reported, this compound could potentially be a minor or undiscovered component in some fungal species.

Biosynthetic Pathways and Enantioselective Formation of 24s Ethylcholesta 3,5,22 Triene

Elucidation of the Mevalonate (B85504) Pathway Precursors

The biosynthesis of all sterols, including (24S)-ethylcholesta-3,5,22-triene, originates from the mevalonate (MVA) pathway. nih.govmedchemexpress.com This universal pathway, primarily occurring in the cytosol, builds complex isoprenoid molecules from a simple two-carbon unit, acetyl-CoA. uni.luuniprot.org

The key stages of the MVA pathway that generate the foundational precursors for sterol synthesis are:

Formation of HMG-CoA: The pathway commences with the condensation of three molecules of acetyl-CoA. Two acetyl-CoA molecules are joined to form acetoacetyl-CoA, which then condenses with a third acetyl-CoA molecule to produce 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). medchemexpress.com

Synthesis of Mevalonate: HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGCR). This is a critical rate-limiting step in cholesterol and sterol biosynthesis and is subject to complex feedback regulation. nih.gov

Formation of Isoprenoid Building Blocks: Mevalonate is subsequently phosphorylated in two steps and then decarboxylated to yield the fundamental five-carbon isoprenoid unit, isopentenyl pyrophosphate (IPP). medchemexpress.com

Squalene (B77637) Synthesis: IPP is isomerized to dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then sequentially condensed to form geranyl pyrophosphate (GPP, 10 carbons) and then farnesyl pyrophosphate (FPP, 15 carbons). Two molecules of FPP are then joined head-to-head and reduced to form the 30-carbon linear hydrocarbon, squalene. molbase.com

Cyclization: Squalene undergoes epoxidation to form 2,3-oxidosqualene. This intermediate is then cyclized to form the first steroidal structure. In fungi and animals, this product is lanosterol, while in photosynthetic organisms like plants, the product is cycloartenol. nih.gov This cyclized tetracyclic compound serves as the immediate precursor that undergoes further modifications, including the specific alkylation and desaturation steps that define the final sterol.

Mechanisms of C-24 Alkylation and Stereospecificity

A defining feature of phytosterols (B1254722), including the parent structure of this compound, is the presence of an alkyl substituent at the C-24 position of the side chain. This modification is absent in cholesterol biosynthesis in animals. researchgate.net The C-24 ethyl group is introduced through two consecutive methylation reactions.

Sequential Transmethylation Reactions from Methionine

The two carbon atoms of the C-24 ethyl group are derived from S-adenosyl-L-methionine (SAM), a common methyl group donor in biological systems. scispace.comresearchgate.net The process is catalyzed by the enzyme S-adenosyl-L-methionine:sterol-C-24-methyltransferase (SMT). wikipedia.orgsigmaaldrich.com

The biosynthesis involves two distinct methylation steps:

First Methylation: The initial reaction involves the transfer of a methyl group from SAM to a Δ24-sterol precursor, such as cycloartenol. This creates a 24-methylene intermediate. scispace.com

Second Methylation: A second SMT enzyme, or in some cases the same enzyme acting again, catalyzes the transfer of another methyl group from SAM to the 24-methylene intermediate, resulting in a 24-ethylidene group. This is subsequently reduced to form the final 24-ethyl group with the (24S) stereochemistry, characteristic of stigmasterol (B192456) and related compounds. nih.gov

Hydrogen Migration during Alkylation at C-24

The first alkylation step is not a simple methyl addition. Isotopic labeling studies have demonstrated that the reaction proceeds via a high-energy carbocationic intermediate. During the methylation of the C-24 double bond, a hydride shift occurs, where a hydrogen atom migrates from C-24 of the sterol precursor to the adjacent C-25 position. scispace.com This mechanism allows for the formation of the stable 24-methylene intermediate, which is the substrate for the second methylation event. scispace.com

Enzymatic Desaturation Processes Leading to Δ3, Δ5, and Δ22 Double Bonds

The specific pattern of double bonds in this compound is the result of a series of enzymatic desaturation and isomerization reactions.

Formation of the Δ22 Double Bond: The trans double bond at the C-22 position is introduced into the sterol side chain by a specific C22-sterol desaturase. This enzyme belongs to the cytochrome P450 family, specifically the CYP710A subfamily in plants. nih.gov This desaturation event is a crucial step in the biosynthesis of stigmasterol from its precursor, β-sitosterol, and occurs late in the pathway. nih.gov

Formation of the Δ3 and Δ5 Double Bonds: The formation of the conjugated Δ3,Δ5-diene system is a less common modification than the isolated Δ5 double bond found in most phytosterols and cholesterol. The pathway typically proceeds via a 3β-hydroxy-Δ5-sterol intermediate. The formation of the diene system involves the following steps:

A 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD) enzyme first oxidizes the 3β-hydroxyl group to a 3-keto group. uniprot.org

The same enzyme then catalyzes the isomerization of the Δ5 double bond to a Δ4 double bond, creating a conjugated 3-keto-Δ4-steroid intermediate. uniprot.orgnih.gov

The final Δ3,Δ5-diene is likely formed via the enolization or dehydration of this intermediate. While cholesta-3,5-diene (B1217053) is a known compound medchemexpress.comuni.lu, the specific enzyme that catalyzes this final step in the biosynthesis of this compound is not fully characterized but follows established principles of steroid biochemistry.

Comparative Analysis of Biosynthetic Routes Across Different Biological Kingdoms

While the early stages of the mevalonate pathway are highly conserved, significant divergences occur in the later stages of sterol biosynthesis across different biological kingdoms.

| Feature | Plants & Algae | Fungi | Animals |

| Initial Cyclization Product | Cycloartenol | Lanosterol | Lanosterol |

| C-24 Alkylation (SMT enzyme) | Present (leads to phytosterols like sitosterol (B1666911), stigmasterol) | Present (leads to ergosterol) | Absent (leads to cholesterol) |

| Primary End Sterol | β-Sitosterol, Stigmasterol, Campesterol | Ergosterol (B1671047) | Cholesterol |

| Key Intermediates | Often involves Δ7 intermediates like episterol (B45613) and 5-dehydroepisterol. | Pathway proceeds through zymosterol (B116435) and other intermediates. | Pathway proceeds through lathosterol (B1674540) and 7-dehydrocholesterol. |

This divergence, particularly the presence of the sterol C24-methyltransferase (SMT) enzyme in plants, fungi, and protozoa but its absence in animals, represents a major evolutionary split in sterol metabolism. researchgate.net It underscores why animals produce C27 cholesterol, while other kingdoms synthesize a diverse array of C28 and C29 alkylated sterols. nih.gov The specific sequence and substrate preference of desaturases and reductases also vary, contributing to the unique sterol profiles observed in different organisms.

Synthetic Methodologies and Chemical Transformations of 24s Ethylcholesta 3,5,22 Triene

Strategies for Total Synthesis of Cholesta-3,5,22-triene Core Structures

The total synthesis of complex steroidal cores like that of cholesta-3,5,22-triene represents a significant challenge in organic chemistry due to the presence of multiple stereocenters and a rigid tetracyclic system. While the biosynthesis of sterols in organisms is highly efficient, laboratory total synthesis is often a long and low-yielding process.

The general strategies for constructing the cholestane (B1235564) core in a laboratory setting would involve convergent or linear approaches. A convergent synthesis might involve the coupling of a pre-formed A/B ring system with a C/D ring system, followed by the elaboration of the side chain. A linear approach would build the ring system sequentially. Key reactions in such endeavors often include Diels-Alder reactions to form the six-membered rings, aldol (B89426) condensations, and various cyclization reactions. However, controlling the stereochemistry at all eight stereocenters of the cholesterol backbone is a formidable task.

Semi-synthetic Approaches from Structurally Related Natural Sterols

The most practical and widely employed method for obtaining (24S)-ethylcholesta-3,5,22-triene is through the semi-synthesis from structurally similar and readily available natural sterols. Phytosterols (B1254722), such as stigmasterol (B192456) and β-sitosterol, are ideal starting materials due to their structural similarity, particularly in the tetracyclic core and the ethyl group at C-24. gerli.com

A common semi-synthetic route involves the modification of the 3β-hydroxy-Δ⁵-sterol functionality present in many natural sterols. The formation of the 3,5-diene system can be achieved through the dehydration of the 3β-hydroxy group. This is often accomplished by treatment with an acid catalyst or by converting the hydroxyl group into a good leaving group, such as a tosylate, followed by elimination.

For instance, starting from stigmasterol, which already possesses the C-22 double bond, the primary transformation required is the dehydration of the 3β-hydroxyl group to generate the 3,5-diene. This can be achieved under acidic conditions, though care must be taken to avoid unwanted rearrangements.

Another potential precursor is β-sitosterol. In this case, in addition to the formation of the 3,5-diene, a double bond needs to be introduced at the C-22 position of the side chain. This can be a more challenging transformation requiring regioselective functionalization of the saturated side chain, often involving radical bromination followed by dehydrobromination.

The synthesis of related sterol metabolites, such as (24R)- and (24S)-24-methyl-5β-cholestane-3α,7α,12α,25-tetrols, has been reported starting from cholic acid, demonstrating the feasibility of building up the side chain from a different steroidal precursor. nih.gov

Regioselective and Stereoselective Chemical Modifications

The chemical modification of this compound and its precursors requires a high degree of regio- and stereoselectivity to manipulate the desired positions without affecting other reactive sites in the molecule.

Regioselectivity is crucial when introducing the double bonds at specific locations. The Δ³ and Δ⁵ double bonds are typically formed in a concerted fashion from a 3β-hydroxy-Δ⁵-sterol precursor. The introduction of the Δ²² double bond in a saturated side chain, as would be required if starting from β-sitosterol, would necessitate a regioselective approach to functionalize the C-22 or C-23 position.

Stereoselectivity is of paramount importance, particularly concerning the stereocenter at C-24 in the side chain. The "(24S)" designation indicates a specific three-dimensional arrangement of the ethyl group. gerli.com When constructing the side chain or modifying it, methods that control this stereochemistry are essential. A notable example of achieving high stereoselectivity in side-chain synthesis is the use of the Sharpless asymmetric dihydroxylation. nih.gov This method allows for the introduction of two adjacent hydroxyl groups with a predictable stereochemistry, which can then be further manipulated to achieve the desired side-chain structure. For instance, a highly stereoselective construction of the side chain of C-24 and C-25 oxysterols has been achieved using desmosterol (B1670304) acetate (B1210297) as the starting material and an improved Sharpless catalytic asymmetric dihydroxylation with 100% diastereomeric excess. nih.gov

Derivatization Techniques for Enhanced Structural Analysis (e.g., Acetate formation)

To facilitate the structural analysis of this compound and related sterols, derivatization techniques are commonly employed. These techniques modify the molecule in a predictable way to improve its analytical properties, particularly for gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. nih.govaocs.org

One of the most common derivatization methods is the formation of acetate esters from the corresponding sterols (which possess a hydroxyl group). aocs.org While this compound itself does not have a hydroxyl group for esterification, its immediate precursors, such as (24S)-ethylcholesta-5,22-dien-3β-ol (stigmasterol), are frequently analyzed as their acetate derivatives.

Acetylation is typically performed by reacting the sterol with acetic anhydride (B1165640) in the presence of a catalyst like pyridine. The resulting acetate ester is more volatile and less polar than the parent sterol, which leads to improved peak shape and resolution in GC analysis. aocs.org

For NMR spectroscopy, the formation of acetate derivatives can induce significant changes in the chemical shifts of nearby protons and carbons. nih.govresearchgate.net These substituent-induced chemical shifts (SCS) can be highly informative for confirming the structure and stereochemistry of the molecule. nih.gov For example, the acetylation of a 3β-hydroxy sterol to a 3β-acetate derivative will cause a downfield shift of the H-3 proton signal and notable shifts in the signals of the A-ring carbons. The analysis of these shifts, when compared to well-characterized reference compounds, can be a powerful tool for structural elucidation. nih.govresearchgate.net

Table 1: Comparison of Derivatization Techniques for Sterol Analysis

| Technique | Reagent | Purpose | Advantages |

| Acetylation | Acetic Anhydride/Pyridine | GC, NMR | Improves volatility and peak shape in GC; provides informative chemical shifts in NMR. nih.govaocs.org |

| Silylation | BSTFA, TMCS | GC | Improves volatility and thermal stability for GC analysis. aocs.org |

Advanced Analytical Characterization and Quantification of 24s Ethylcholesta 3,5,22 Triene

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of phytosterols (B1254722) and their derivatives, enabling separation from complex mixtures for subsequent identification and quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the specific isomers being targeted.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful techniques for the analysis of non-volatile compounds like sterols without the need for derivatization, which is often required for gas chromatography. mdpi.com These methods separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Research Findings:

Methodology: HPLC is frequently used to purify the unsaponifiable fraction of oils to remove interferences before final analysis. mdpi.com A typical setup might involve a silica (B1680970) column with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as n-hexane and ethyl acetate (B1210297). mdpi.com

Speed and Sensitivity: UHPLC, which uses smaller particle size columns (typically under 2 µm) and higher pressures than conventional HPLC, offers significantly faster analysis times and greater sensitivity. researchgate.net Methods have been developed that can quantify various phytosterols and tocopherols (B72186) in as little as 1.3 minutes. mdpi.com The enhanced sensitivity of UHPLC, especially when coupled with tandem mass spectrometry (UHPLC-MS/MS), makes it ideal for detecting trace levels of sterols in biological samples. researchgate.net

Isomer Separation: The separation of closely related sterol isomers, such as (24S)-ethylcholesta-3,5,22-triene from its geometric or positional isomers, can be achieved by carefully selecting and optimizing the stationary and mobile phases, often employing chiral stationary phases (CSPs) for enantiomeric separations. nih.govnih.gov

Table 1: Example HPLC Conditions for Sterol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Nova Pak Silica 60 Å (150 mm × 3.9 mm, 4 µm) | mdpi.com |

| Mobile Phase | n-hexane/ethyl acetate | mdpi.com |

| Column Temperature | 20 °C | mdpi.com |

| Detection | UV or Mass Spectrometry (MS) | mdpi.commdpi.com |

| Analysis Time | < 1.5 minutes (Fast UHPLC-MS) | mdpi.com |

Gas Chromatography (GC) and Gas-Liquid Chromatography (GLC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is considered the most widely used and effective tool for the separation, identification, and quantification of the more than 200 known phytosterols. aocs.org In GC, a sample is vaporized and injected onto the head of a chromatographic column. Separation occurs as the analyte is transported through the column by a carrier gas (mobile phase).

Research Findings:

Derivatization: To increase volatility and thermal stability, sterols are typically derivatized before GC analysis. mdpi.com A common procedure involves silylation, using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether. austinpublishinggroup.comnih.gov

Column Selection: Fused-silica capillary columns have replaced older packed columns, offering superior resolution and sensitivity. aocs.org The choice of stationary phase is critical; low- to mid-polarity polysiloxane phases are common. A widely used phase is composed of 95% dimethyl- and 5% diphenyl-polysiloxane. aocs.org However, complete separation of all sterols can be challenging, as co-elution of certain isomers like β-sitosterol and fucosterol (B1670223) can occur on such columns. austinpublishinggroup.com

Detection: While a Flame Ionization Detector (FID) can be used for quantification, Mass Spectrometry (MS) is invaluable for identification. mdpi.comaocs.org The electron impact (EI) ionization method provides characteristic fragmentation patterns that serve as a molecular fingerprint, allowing for confident identification even when chromatographic peaks overlap. aocs.orgusask.ca Selected Ion Monitoring (SIM) mode in GC-MS enhances sensitivity and selectivity for target analytes. nih.gov

Table 2: Common GC Stationary Phases for Phytosterol Analysis

| Stationary Phase Composition | Polarity | Notes | Reference |

|---|---|---|---|

| 100% Dimethylpolysiloxane | Non-polar | Can lead to co-elution of some sterol pairs. | austinpublishinggroup.com |

| 5% Diphenyl - 95% Dimethylpolysiloxane | Low-polarity | Most common general-purpose phase for phytosterols. | aocs.org |

| 50% Phenyl - 50% Methylpolysiloxane | Mid-polarity | Used to improve separation of certain isomers. | austinpublishinggroup.com |

| 14% Cyanopropylphenyl - 86% Methylpolysiloxane | Mid-polarity | Promotes separation of complex sterol mixtures. | austinpublishinggroup.com |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

TLC is a simple, rapid, and cost-effective chromatographic technique used for separating mixtures. blogspot.com It involves a stationary phase, typically a coating of silica gel on a glass or plastic plate, and a mobile phase, a solvent or solvent mixture, which moves up the plate via capillary action. rockefeller.edukhanacademy.org HPTLC utilizes plates with smaller particle sizes, resulting in better resolution and sensitivity compared to classic TLC. nih.gov

Research Findings:

Screening and Fingerprinting: TLC and HPTLC are excellent for initial screening and fingerprinting of phytosterols in plant extracts. nih.gov Different classes of compounds can be separated, and the resulting chromatogram provides a characteristic profile of the sample.

Methodology: For sterol analysis, silica gel 60 F254 plates are commonly used. farmaciajournal.com The mobile phase is typically a mixture of non-polar and moderately polar solvents. For instance, a system of chloroform (B151607) and acetone (B3395972) (e.g., 80:20 v/v) or toluene, ethyl acetate, and formic acid (e.g., 15:4.5:1.5 v/v/v) can be effective. farmaciajournal.comneptjournal.com

Visualization and Quantification: After development, the separated spots are visualized. This can be done under UV light if the compounds are fluorescent, or by spraying with a derivatizing reagent like anisaldehyde-sulfuric acid or methanolic sulfuric acid, followed by heating. neptjournal.comasianpubs.org This chemical reaction produces colored spots, allowing for visual identification and densitometric quantification. farmaciajournal.comepa.gov The retardation factor (Rf value) of a spot is a key parameter for identification.

Table 3: Example HPTLC System for Phytosterol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | TLC plates coated with Silica gel 60 F254 | farmaciajournal.comneptjournal.com |

| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (15:4.5:1.5) | neptjournal.com |

| Derivatization Reagent | 10% Methanolic Sulphuric Acid | neptjournal.com |

| Detection Wavelength | 510 nm (after derivatization) | neptjournal.com |

| Example Rf Value | 0.62 (for β-sitosterol) | neptjournal.com |

Optimization of Mobile and Stationary Phases for Isomer Separation

The separation of structurally similar isomers like this compound from other sterenes and steradienes is a significant analytical challenge. Optimization of both the stationary and mobile phases is critical to achieving the required selectivity. greyhoundchrom.com

Research Findings:

Stationary Phase Selection: The fundamental principle of "like dissolves like" governs phase selection. sigmaaldrich.com For GC, non-polar columns are a good starting point for non-polar analytes, but resolving complex isomer mixtures often requires moving to phases with different selectivities, such as those incorporating phenyl or cyanopropyl groups, which can better differentiate compounds based on subtle structural differences. aocs.orgaustinpublishinggroup.comgreyhoundchrom.com In HPLC, a vast array of stationary phases is available. For sterol isomers, reversed-phase (e.g., C18) and normal-phase (e.g., silica) are common. mdpi.comepa.gov Chiral stationary phases (CSPs) are specifically designed to separate enantiomers, a task impossible on standard achiral columns. nih.govnih.gov

Mobile Phase Optimization (HPLC): In HPLC, the mobile phase composition is a powerful tool for optimizing separations. Key parameters include solvent strength (polarity), solvent selectivity, and pH. mastelf.com For reversed-phase systems, mixtures of water or buffer with acetonitrile (B52724) or methanol (B129727) are common. Adjusting the ratio of these solvents (gradient elution) allows for the separation of compounds with a wide range of polarities in a single run. mastelf.com For normal-phase systems, mixtures of non-polar solvents like hexane (B92381) with more polar modifiers like ethyl acetate or isopropanol (B130326) are used. mdpi.com For ionizable analytes, controlling the pH of the mobile phase is crucial to ensure consistent retention and good peak shape. mastelf.com

Advanced Strategies: Techniques like Stationary-Phase Optimized Selectivity Liquid Chromatography (SOS-LC) offer a systematic approach to method development. This strategy involves predicting retention times on various combinations of coupled short columns with different stationary phases, allowing for the in silico selection of the optimal column configuration to solve a specific separation problem. nih.govchromatographyonline.com

Spectroscopic Identification and Structural Elucidation Methods

While chromatography separates the components of a mixture, spectroscopy provides the detailed information necessary to confirm the identity and elucidate the precise chemical structure of each isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, DEPT, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. Since this compound is a direct dehydration product of the common phytosterol stigmasterol (B192456), its NMR data can be interpreted by comparison with the well-documented spectra of stigmasterol. nih.govekb.egintegrityresjournals.orgieeesem.comresearchgate.net

Research Findings:

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, key signals would include those for the olefinic protons in the B-ring (H-3, H-4, H-6) and the side chain (H-22, H-23), as well as the characteristic signals for the numerous methyl groups. asianpubs.org The signals for the H-22 and H-23 protons typically appear as distinct double doublets due to coupling with each other and adjacent methine protons. asianpubs.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbons in the molecule. The chemical shifts of the carbon signals are indicative of their functional group type (e.g., sp², sp³). The spectrum of this compound would be expected to show six olefinic carbon signals corresponding to the double bonds at C-3/C-4, C-5/C-6, and C-22/C-23.

DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. emerypharma.comuvic.ca For example, a DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This information is invaluable for assigning the many overlapping signals in the aliphatic region of the sterol's ¹³C NMR spectrum. uvic.ca

2D NMR (COSY, HSQC): Two-dimensional NMR experiments reveal correlations between nuclei.

COSY (¹H-¹H Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to piece together spin systems within the molecule, such as the ethyl group in the side chain or the sequence of protons along the steroid rings. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is a powerful tool for assigning both proton and carbon signals definitively by linking the two spectra together. emerypharma.comyoutube.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Positions in this compound (in CDCl₃) based on Stigmasterol and other analogues

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes | Reference |

|---|---|---|---|---|

| 3 | ~5.5-5.7 (m) | ~123-125 | Olefinic proton in the new C3-C4 double bond | ekb.egintegrityresjournals.org |

| 4 | ~5.6-5.8 (m) | ~129-131 | Olefinic proton in the new C3-C4 double bond | ekb.egintegrityresjournals.org |

| 6 | ~5.35 (d) | ~121.7 | Typical olefinic proton signal in Δ⁵-steroids | asianpubs.orgieeesem.com |

| 18 | ~0.70 (s) | ~12.1 | Tertiary methyl group | ekb.egieeesem.com |

| 19 | ~1.01 (s) | ~19.4 | Tertiary methyl group | ekb.egieeesem.com |

| 21 | ~1.02 (d) | ~21.2 | Secondary methyl group | asianpubs.org |

| 22 | ~5.18 (dd) | ~129.3 | Olefinic proton in side chain | asianpubs.orgekb.eg |

| 23 | ~5.05 (dd) | ~138.3 | Olefinic proton in side chain | asianpubs.orgekb.eg |

| 29 | ~0.85 (t) | ~12.2 | Primary methyl of ethyl group | asianpubs.orgekb.eg |

Mass Spectrometry (MS, ESI-MS, APCI-MS/MS) and Fragment Ion Analysis

Mass spectrometry is a pivotal technique for the structural elucidation of this compound. Electron ionization (EI) mass spectrometry of the parent compound, stigmastan-3,5,22-triene, reveals a molecular ion peak [M]+ at m/z 394, corresponding to its molecular weight. nist.govnist.gov The fragmentation pattern provides valuable information about the molecule's structure.

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are softer ionization techniques often coupled with tandem mass spectrometry (MS/MS) for more detailed structural analysis, particularly of related sterol structures which can inform the analysis of this compound. For instance, in the analysis of stigmasterol, a precursor to this compound, ESI-MS/MS can be used. nih.gov The fragmentation of sterols often involves the loss of a water molecule, especially in sterols with a hydroxyl group, leading to prominent [M+H-H₂O]⁺ ions. usask.ca While this compound lacks a hydroxyl group, understanding the fragmentation of its parent sterols is crucial.

APCI-MS/MS studies on similar sterols like stigmasterol have shown characteristic fragment ions. nih.gov A notable fragment at m/z 297 is observed for sterols containing a double bond at C22, which is a key structural feature of this compound. nih.gov This fragment arises from the partial cleavage of the side chain. nih.gov The presence and intensity of this ion can help differentiate it from isomers without the C22 double bond. nih.gov In general, the fragmentation patterns of sterols are influenced by the structure of the sterol nucleus and the side chain. nih.govresearchgate.net

Table 1: Key Mass Spectrometry Data for Stigmastan-3,5,22-triene and Related Sterols

| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| Stigmastan-3,5,22-triene | EI | 394 [M]⁺ | Not specified | nist.govnist.gov |

| Stigmasterol | APCI-MS/MS | Not specified | 297 | nih.gov |

| Stigmasterol | ESI-MS/MS | Not specified | Not specified | nih.gov |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by the absence of a hydroxyl (-OH) group absorption, which is typically observed in its precursor, stigmasterol, around 3400 cm⁻¹. The presence of C=C stretching vibrations from the three double bonds in the molecule would be a key feature. The conjugated diene system in the B-ring (C3-C5) and the isolated double bond in the side chain (C22) would give rise to characteristic absorption bands.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| C-H (alkene) | 3100-3000 | integrityresjournals.org |

| C-H (alkane) | 3000-2850 | integrityresjournals.org |

| C=C (conjugated diene) | ~1650 and ~1600 | integrityresjournals.org |

| C=C (alkene) | ~1640 | integrityresjournals.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Diene and Triene Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for characterizing compounds with conjugated systems of double bonds. This compound possesses a conjugated diene system within its steroidal B-ring (at positions 3 and 5), which is expected to show a characteristic UV absorption maximum (λmax). The position of this maximum is indicative of the conjugated system. For comparison, related sterols with conjugated systems, such as ergosterol (B1671047) which has a conjugated diene in its B-ring, exhibit a characteristic UV absorption spectrum. researchgate.net

The presence of the conjugated diene in this compound would result in a significant UV absorption at a specific wavelength, which can be used for its identification and quantification. While the exact λmax for this specific triene is not detailed in the provided search results, it is a critical parameter for its characterization.

Integrated Analytical Platforms (e.g., GC-MS, LC-MS/MS) for Comprehensive Profiling

Integrated analytical platforms, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the comprehensive profiling of complex mixtures containing sterols like this compound.

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like sterols. thepharmajournal.commdpi.comphytojournal.comphcog.com In GC-MS analysis, the sample is first separated based on the components' boiling points and interactions with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification. thepharmajournal.com The NIST Mass Spectrometry Data Center provides reference mass spectra for stigmastan-3,5,22-triene, which can be used for its identification in complex samples. nist.govnist.gov

LC-MS/MS is particularly advantageous for the analysis of less volatile or thermally labile compounds and provides high sensitivity and selectivity. researchgate.netnih.govekb.egmdpi.commdpi.com In LC-MS/MS, the separation is achieved by liquid chromatography, followed by mass spectrometric detection. researchgate.net This technique is highly effective for profiling flavonoids and other natural products and can be adapted for the analysis of steroidal compounds. nih.govekb.egmdpi.com The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of selected precursor ions, which provides structural information and enhances the specificity of detection. nih.govresearchgate.net

The combination of chromatographic separation with mass spectrometric detection in both GC-MS and LC-MS/MS allows for the reliable identification and quantification of this compound even in complex biological or chemical matrices.

Quantitative Determination Methodologies (e.g., Densitometric Analysis)

Quantitative analysis of this compound can be performed using various techniques, with densitometric analysis being a notable method, particularly in the context of thin-layer chromatography (TLC).

Densitometric analysis is a technique used to quantify the amount of a substance on a TLC plate by measuring the absorbance or fluorescence of the spot. nih.govazurebiosystems.com This method has been successfully applied to the quantitative analysis of a related sterol, (24β)-ethylcholesta-5,22E,25-triene-3β-ol, in plant extracts. cimap.res.inresearchgate.net The method involves spotting the sample on a TLC plate, developing the chromatogram, and then scanning the plate with a densitometer at a specific wavelength. cimap.res.inresearchgate.net The area of the resulting peak is proportional to the amount of the compound present. For accurate quantification, a calibration curve is typically constructed using standards of the pure compound. cimap.res.inresearchgate.net

While a specific densitometric method for this compound is not detailed, the principles applied to similar sterols are directly transferable. The selection of an appropriate mobile phase for TLC separation and a suitable detection wavelength for densitometry are crucial steps in developing a quantitative method.

Structure Activity Relationship Sar Investigations and Analog Design for 24s Ethylcholesta 3,5,22 Triene

Impact of Stereochemistry at C-24 and Double Bond Positions on Molecular Interactions

The stereochemistry at the C-24 position and the placement of double bonds within the sterol scaffold are pivotal in determining the biological activity of ethylcholestane derivatives. The ethyl group at C-24 introduces a chiral center, leading to two possible epimers, (24R) and (24S). This seemingly subtle difference in the spatial orientation of the ethyl group can have profound effects on how the molecule fits into the binding pockets of proteins and other biological receptors.

Research on related stigmastane (B1239390) derivatives has demonstrated the critical nature of C-24 stereochemistry. For instance, studies on C24-hydroxylated stigmastane derivatives as agonists for the Liver X Receptor (LXR) have shown that the (24S)-epimers exhibit a greater ability to interact with and activate LXRs compared to their (24R)-counterparts. nih.gov Specifically, (24S)-stigmasta-5,28-diene-3β,24-ol and (24S)-stigmasta-5-ene-3β,24-ol showed a preferential affinity for LXRβ. nih.gov This suggests that the orientation of the substituent at C-24 is a key determinant for productive molecular interactions within the receptor's ligand-binding domain. Although this study was not on (24S)-ethylcholesta-3,5,22-triene itself, the similar side chain structure allows for the inference that the (24S)-configuration likely plays a crucial role in its specific molecular recognition events.

The interplay between the C-24 stereochemistry and the double bond positions is therefore crucial for the molecule's biological function. The specific arrangement of these features in this compound results in a unique molecular topology that is likely recognized with high specificity by its biological targets.

Designing Analogs to Probe Binding and Conformational Preferences

The rational design and synthesis of analogs are fundamental strategies to dissect the structure-activity relationships of a lead compound like this compound. By systematically modifying specific structural features, researchers can probe the importance of each part of the molecule for its binding affinity and conformational preferences.

One approach to designing analogs would be to synthesize the (24R)-epimer of ethylcholesta-3,5,22-triene. A direct comparison of the biological activities of the (24S) and (24R) isomers would provide definitive insights into the role of the C-24 stereocenter in molecular recognition. Furthermore, analogs with variations in the side chain, such as altering the length of the alkyl group at C-24 or introducing different functional groups, could help to map the steric and electronic requirements of the binding pocket.

Another set of valuable analogs would involve modifications to the triene system. For instance, synthesizing derivatives where the conjugated diene in the A/B rings is reduced or where the double bond at C-22 is saturated or shifted would help to elucidate the contribution of each of these unsaturation points to the molecule's activity. The synthesis of such analogs often involves multi-step chemical processes starting from commercially available sterols like stigmasterol (B192456). mdpi.com

The following table outlines potential analogs and the rationale for their design:

| Analog Name | Structural Modification | Rationale for Design |

| (24R)-Ethylcholesta-3,5,22-triene | Inversion of stereochemistry at C-24 | To determine the importance of the (S)-configuration at C-24 for biological activity. |

| (24S)-Ethylcholesta-3,5-diene | Saturation of the C-22 double bond | To assess the role of the side-chain unsaturation in binding and activity. |

| (24S)-Ethylcholest-5-en-3β-ol | Removal of the conjugated diene system | To investigate the contribution of the Δ³,⁵-diene to molecular recognition. |

| (24S)-Methylcholesta-3,5,22-triene | Replacement of the ethyl group with a methyl group at C-24 | To probe the steric tolerance of the binding pocket for the C-24 substituent. |

The biological evaluation of these analogs would provide crucial data to build a comprehensive SAR model for this compound, guiding the design of more potent and selective modulators of its biological targets.

Elucidating the Role of the Triene System in Specific Molecular Recognition Events

The triene system, comprising the conjugated Δ³,⁵-diene in the A and B rings and the isolated Δ²²-double bond in the side chain, is a distinctive feature of this compound that likely plays a significant role in its molecular recognition. The conjugated diene system imparts a planar and electron-rich character to the A/B ring region, which can facilitate specific π-π stacking or cation-π interactions with aromatic amino acid residues in a protein binding pocket.

The importance of the A/B ring unsaturation has been observed in other steroidal compounds. As mentioned earlier, cholesta-3,5-diene (B1217053), which shares the same A/B ring system, has been shown to modulate inflammatory responses. medchemexpress.com This suggests that this structural motif can be recognized by specific receptors or enzymes involved in signaling cascades. The planarity of the conjugated system could be a key factor for optimal fitting into a relatively flat binding surface on a target protein.

Computational Modeling and Molecular Dynamics Simulations in SAR Studies

Computational modeling and molecular dynamics (MD) simulations are powerful tools that can provide atomic-level insights into the structure-activity relationships of this compound, complementing experimental data. nih.gov These in silico methods can be used to predict the binding modes of the molecule with its putative protein targets and to understand the energetic contributions of different structural features to the binding affinity.

Molecular docking studies could be employed to predict the preferred orientation of this compound within the binding site of a target protein. researchgate.net This would allow for the identification of key amino acid residues involved in the interaction and provide a rationale for the observed stereochemical and regiochemical preferences. For example, docking studies could reveal why the (24S)-epimer is more active than the (24R)-epimer by showing a more favorable network of interactions for the former.

Molecular dynamics simulations can further refine the docked poses and provide a dynamic picture of the protein-ligand complex over time. mdpi.com MD simulations can reveal the conformational changes that occur upon binding and the stability of the key interactions identified through docking. By calculating the binding free energy from MD simulations, it is possible to quantitatively predict the affinity of different analogs, which can guide the synthetic efforts towards more potent compounds.

The following table summarizes the potential applications of computational methods in the SAR studies of this compound:

| Computational Method | Application in SAR Studies | Expected Insights |

| Molecular Docking | Predict the binding mode of this compound and its analogs in a target protein. | Identification of key interacting residues and the structural basis for stereochemical preferences. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the protein-ligand complex. | Understanding the conformational flexibility and stability of the complex, and the role of water molecules in binding. |

| Free Energy Calculations (e.g., MM/PBSA, FEP) | Quantitatively predict the binding affinity of analogs. | Ranking of designed analogs based on their predicted potency to prioritize synthesis. |

| Quantum Mechanics (QM) Calculations | Determine the electronic properties of the triene system. | Understanding the nature of interactions such as π-π stacking and cation-π. |

The integration of these computational approaches with experimental SAR data would provide a robust framework for understanding the molecular basis of action of this compound and for the rational design of novel modulators with improved properties.

Metabolic Fates and Biotransformations of 24s Ethylcholesta 3,5,22 Triene

Enzymatic Degradation and Conversions by Microorganisms

Microorganisms, particularly bacteria from the genera Mycobacterium and Rhodococcus, possess sophisticated enzymatic systems capable of degrading complex sterol molecules like (24S)-ethylcholesta-3,5,22-triene. researchgate.netnih.gov These transformations are key for producing valuable steroid intermediates for the pharmaceutical industry. davidmoore.org.ukwisdomlib.org The degradation process can be broadly divided into two main parts: the oxidation and cleavage of the aliphatic side chain and the transformation of the polycyclic steroid nucleus.

The microbial degradation of the ethylcholestane side chain is a stepwise process analogous to the β-oxidation of fatty acids. researchgate.netmdpi.com This pathway involves a series of enzymatic reactions that progressively shorten the aliphatic side chain, ultimately cleaving it from the steroid core.

The initial step involves the oxidation of the side chain. For instance, a genetically modified Mycobacterium sp. strain has been shown to transform stigmasterol (B192456) into 26-oxidized metabolites, such as 26-hydroxy-4,22-stigmastadien-3-one and 3-oxo-4,22-stigmastadien-26-oic acid methyl ester. nih.gov This oxidation generates an R-configuration at the C-25 position. nih.gov

The subsequent degradation of the side chain proceeds through a β-oxidation-like pathway, involving several key enzymes:

Acyl-CoA Ligase (FadD19): Activates the sterol side chain by attaching a Coenzyme A molecule. mdpi.com

Acyl-CoA Dehydrogenases: Catalyze the formation of a double bond. mdpi.com

Enoyl-CoA Hydratases (EchA19): Add a water molecule across the double bond. mdpi.com

β-Hydroxyacyl-CoA Dehydrogenase (Hsd4A): Oxidizes the resulting hydroxyl group. mdpi.com

Thiolase (FadA5): Cleaves the C-C bond, releasing a two-carbon unit (acetyl-CoA) and shortening the side chain. mdpi.com

This cycle repeats until the side chain is removed, leading to the formation of C19 steroid intermediates like androstenedione (B190577) (AD). wisdomlib.orgmdpi.comacs.org

Table 1: Microbial Side Chain Degradation of Stigmasterol Derivatives This table summarizes key microorganisms and the resulting products from the enzymatic degradation of the stigmasterol side chain.

| Microorganism | Substrate | Key Products | Reference |

| Mycobacterium sp. (genetically modified) | Stigmasterol | 26-Hydroxy-4,22-stigmastadien-3-one | nih.gov |

| 3-Oxo-4,22-stigmastadien-26-oic acid methyl ester | nih.gov | ||

| Mycolicibacterium sp. | Phytosterols (B1254722) | Androstenedione (AD) | mdpi.com |

| Rhodococcus species | Sterols | Steroid intermediates (via β-oxidation) | researchgate.net |

| Soil Bacterium | β-Sitosterol | Androstenedione (AD), Androstadienedione (ADD) | wisdomlib.org |

In parallel with or subsequent to side chain cleavage, microorganisms can also modify the four-ring steroid nucleus through various enzymatic reactions. davidmoore.org.uk These transformations are highly specific and are crucial for creating a diverse array of steroid compounds. nih.gov

Key enzymatic transformations of the steroid nucleus include:

Dehydrogenation: The introduction of double bonds is a common modification. For example, Mycobacterium sp. converts stigmasterol into 4,22-stigmastadien-3-one, which involves the oxidation of the 3β-hydroxyl group to a 3-keto group and isomerization of the double bond from C-5 to C-4. nih.gov Further dehydrogenation can lead to products like 3-oxo-1,4,22-stigmastatrien-26-oic acid methyl ester. nih.gov

Hydroxylation: The addition of hydroxyl groups at specific positions on the steroid nucleus is a hallmark of microbial steroid metabolism. A Mycobacterium sp. strain can produce 6β-hydroxy-4,22-stigmastadien-3-one from stigmasterol. nih.gov These hydroxylation reactions are typically catalyzed by cytochrome P450 monooxygenases.

Ring A Aromatization: Some microorganisms can aromatize the A-ring of the steroid nucleus, a key step in the synthesis of estrogens. nih.gov

Ring Cleavage: Complete degradation of the steroid molecule involves the opening of the ring structures, a capability possessed by bacteria such as Rhodococcus jostii RHA1. researchgate.net

Table 2: Microbial Transformations of the Stigmasterol Nucleus This table details the enzymatic modifications to the steroid nucleus of stigmasterol by various microorganisms.

| Microorganism | Transformation Type | Product Example | Reference |

| Mycobacterium sp. | Dehydrogenation/Isomerization | 4,22-Stigmastadien-3-one | nih.gov |

| Mycobacterium sp. | Hydroxylation | 6β-Hydroxy-4,22-stigmastadien-3-one | nih.gov |

| Nocardia species | Ring A Aromatization | Estrogen-like compounds | nih.gov |

| Rhodococcus species | Ring Cleavage | Complete degradation products | researchgate.net |

Abiotic Oxidation Pathways and Formation of Oxysterols

This compound, like other phytosterols, is susceptible to non-enzymatic oxidation when exposed to heat, light, and oxygen. These abiotic processes, including autoxidation and photo-oxidation, generate a complex mixture of oxidized derivatives known as oxysterols. maxapress.comacs.org

Autoxidation occurs through free-radical chain reactions, particularly at elevated temperatures. The oxidation of pure stigmasterol at 120°C has been shown to yield a variety of products resulting from attacks on both the steroid nucleus and the side chain. researchgate.net The mechanisms are generally considered to be similar to those of cholesterol oxidation. acs.org

The primary products of stigmasterol autoxidation include various hydroxy, keto, epoxide, and triol derivatives. nih.gov Besides the common ring-oxidized products, specific side-chain oxidation compounds have been characterized, such as:

24-Ethylcholest-5,22-dien-3β,25-diol

24-Ethylcholest-5,22-dien-3β,24-diol

24-Ethyl-5,22-choladien-3β-ol-24-one researchgate.net

Table 3: Characterized Autoxidation Products of Stigmasterol This table lists the oxysterols formed during the autoxidation of stigmasterol.

| Product Class | Specific Compound | Reference |

| Side-Chain Diols | 24-Ethylcholest-5,22-dien-3β,25-diol | researchgate.net |

| 24-Ethylcholest-5,22-dien-3β,24-diol | researchgate.net | |

| Side-Chain Ketones | 24-Ethyl-5,22-choladien-3β-ol-24-one | researchgate.net |

| Ring-Structure Epoxides | Epoxide derivatives | nih.gov |

| Ring-Structure Triols | Triol derivatives | nih.gov |

Exposure to light, particularly UV radiation, can initiate photo-oxidation reactions, leading to the formation of phytosterol oxidation products (POPs). maxapress.comresearchgate.net These reactions often involve singlet oxygen and can produce a different profile of oxysterols compared to autoxidation. maxapress.commaxapress.com

Studies on the photo-oxidation of stigmasterol have identified several major products. In the initial stages, 7-hydroperoxides are formed, which are then reduced to 7α-hydroxy and 7β-hydroxy derivatives, with the 7β-hydroxy product often being dominant. maxapress.comresearchgate.net These can be further oxidized to form 7-keto derivatives. researchgate.net Another significant pathway involves the formation of 5,6-epoxides, with both 5α,6α-epoxy and 5β,6β-epoxy isomers being produced. maxapress.com

Table 4: Major Photo-oxidation Products of Stigmasterol This table outlines the principal compounds generated from the photo-oxidation of stigmasterol.

| Product Class | Specific Compound | Reference |

| Hydroxy Derivatives | 7β-Hydroxystigmasterol | maxapress.commaxapress.comhep.com.cn |

| 7α-Hydroxystigmasterol | researchgate.net | |

| Keto Derivatives | 7-Ketostigmasterol | researchgate.net |

| Epoxy Derivatives | 5β,6β-Epoxystigmasterol | maxapress.commaxapress.com |

| 5α,6α-Epoxystigmasterol | maxapress.com |

Conjugation Reactions (e.g., Glycosylation) in Plants

In plants, the pool of free this compound and related sterols is regulated not only by synthesis and degradation but also by conversion into various conjugated forms. nih.govmdpi.com These conjugation reactions modify the physicochemical properties of the sterol, affecting its subcellular localization and function.

The most common conjugations are:

Steryl Esters (SEs): Formed by the esterification of the 3β-hydroxyl group with a fatty acid.

Steryl Glycosides (SGs): Involve the attachment of a sugar moiety, typically glucose, to the 3β-hydroxyl group via a glycosidic bond. nih.govfrontiersin.org This reaction is catalyzed by the enzyme UDP-glucose: sterol glucosyltransferase. nih.gov

Acyl Steryl Glycosides (ASGs): These are further derivatized steryl glycosides where one of the hydroxyl groups on the sugar molecule is esterified with a fatty acid. frontiersin.orgtubitak.gov.tr

The isolation and characterization of glycosylated stigmasterol from the rind of Napoleonaea imperialis confirms that this is a significant metabolic fate for stigmasterol in plant tissues. researchgate.net This conjugation to form steryl glycosides is a key mechanism for modulating the levels of free sterols within the plant cell. frontiersin.org

Diagenetic and Catagenetic Alterations in Geological Sediments

The journey of this compound, a C29 steroidal hydrocarbon, through geological time is marked by a series of complex chemical transformations known as diagenesis and catagenesis. These processes, driven by increasing temperature and pressure following burial in sedimentary layers, progressively alter the original molecule into a suite of geochemically significant biomarkers. Understanding these alterations provides valuable insights into the thermal maturity of source rocks and the history of petroleum generation.

During the initial stages of burial, a process termed diagenesis occurs at relatively low temperatures (less than 60°C). In this phase, this compound, which is an unstable triene, undergoes rapid transformation. The double bonds at the C-3 and C-5 positions are particularly reactive. Through processes of hydrogenation and rearrangement, stigmastadienes are formed. Further hydrogenation leads to the formation of more stable sterenes. The presence of clay minerals can catalyze these reactions, influencing the specific isomers that are produced.

As sediments are buried deeper and temperatures rise into the catagenetic range (approximately 60°C to 175°C), the transformation of steroidal hydrocarbons continues, leading to the formation of fully saturated and aromatic compounds. This stage is critical for the generation of petroleum.

The primary diagenetic and catagenetic products of this compound and its precursors include ethylcholestanes, diacholestanes, and aromatic steroids. The distribution and relative abundance of these compounds evolve systematically with increasing thermal stress.

Key Transformation Products and Their Significance:

Ethylcholestanes: Through progressive hydrogenation, the various sterenes derived from the initial triene are converted into their fully saturated counterparts, the ethylcholestanes (a type of sterane). The stereochemistry at various carbon atoms, particularly at C-20, is altered with increasing maturity. The ratio of the 20S to 20R isomers of C29 steranes is a widely used indicator of thermal maturity. In immature sediments, the biologically inherited 20R configuration dominates, while at equilibrium, which is reached in mature source rocks, the 20S/(20S+20R) ratio approaches a value of approximately 0.5. cup.edu.cn

Diacholestanes: In the presence of acidic clay catalysts in the sedimentary environment, a backbone rearrangement of sterenes can occur, leading to the formation of diasterenes, which are subsequently hydrogenated to form diacholestanes (rearranged steranes). The ratio of diasteranes to regular steranes can serve as an indicator of the lithology of the source rock, with higher concentrations of diasteranes suggesting a more clay-rich depositional environment.

Aromatic Steroids: With further increases in temperature, aromatization of the steroid nucleus occurs. This process involves the stepwise dehydrogenation of the cyclohexene (B86901) rings. Initially, monoaromatic steroids are formed, which can then be converted to triaromatic steroids at higher levels of thermal maturity. The relative abundance of mono- and triaromatic steroids is a reliable indicator of the maturation stage of the organic matter. inig.pl For instance, in samples with low maturity, monoaromatic steroids are often identified alongside their triaromatic counterparts. fupre.edu.ng

The following table summarizes the key transformation products of this compound during diagenesis and catagenesis and the geochemical information they provide.

| Maturity Stage | Key Transformation Processes | Principal Products | Geochemical Significance |

| Early Diagenesis | Hydrogenation, Isomerization | Stigmastadienes, Sterenes | Intermediate products in the stabilization of the molecule. |

| Late Diagenesis/Early Catagenesis | Hydrogenation, Rearrangement | Ethylcholestanes (e.g., 5α(H),14α(H),17α(H)-Ethylcholestane (20R)), Diacholestanes | Indicators of increasing thermal maturity and source rock lithology. |

| Peak to Late Catagenesis | Isomerization, Aromatization | Ethylcholestanes (20S and 20R isomers), Monoaromatic Steroids, Triaromatic Steroids | Advanced thermal maturity indicators, crucial for assessing oil and gas generation potential. inig.pl |

The systematic changes in the molecular structure and isomeric ratios of these steroidal biomarkers derived from this compound allow geochemists to reconstruct the thermal history of sedimentary basins and to correlate crude oils with their source rocks. The presence of C29 steranes, including ethylcholestanes, in high relative abundance is often indicative of a significant contribution of organic matter from terrestrial higher plants to the source rock. cup.edu.cn

Broader Ecological and Environmental Significance of 24s Ethylcholesta 3,5,22 Triene

Role in Plant Defensive Mechanisms and Adaptations

Phytosterols (B1254722) are integral components of plant cell membranes and are also involved in a variety of stress responses. The role of (24S)-Ethylcholesta-3,5,22-triene in plant defense can be inferred from the behavior of related C29 sterols like stigmasterol (B192456), which is known to be a key player in plant adaptation to environmental challenges. nih.govwikipedia.org

Detailed Research Findings:

Plants dynamically alter their sterol composition in response to both biotic and abiotic stress. Stigmasterol, which is biosynthetically related to this compound, has been identified as a "stress sterol." nih.gov Its concentration, particularly the ratio of stigmasterol to another common phytosterol, β-sitosterol, can significantly change when a plant is under attack by pathogens or faces adverse environmental conditions. nih.govresearchgate.net

Membrane Integrity and Fluidity: An increase in the stigmasterol content in plant membranes can decrease their fluidity and permeability. nih.gov This physical change can act as a defensive mechanism, making it more difficult for pathogens to penetrate plant cells and limiting water loss during drought or high salinity stress.

Response to Pathogens: Studies on plant-pathogen interactions show varied responses in stigmasterol levels. While some research indicates that increased stigmasterol can enhance susceptibility to certain bacterial pathogens in Arabidopsis thaliana, it is also clear that modulating the sterol profile is a key part of the plant's defense signaling. nih.gov The changes in membrane microdomains (lipid rafts) caused by altered sterol composition can influence the activity of membrane-bound proteins involved in defense signaling. nih.gov

Abiotic Stress Adaptation: Exposure to stressors such as high salinity, low temperatures, and UV radiation has been shown to increase the accumulation of stigmasterol in various plant species. nih.gov This suggests a role for these sterols in protecting the plant from environmental damage. For instance, phytosterols are part of the UV-B response in grapevines, where they likely help absorb excessive radiation. nih.gov

The biosynthesis of a closely related compound, (24S)-ethylcholesta-5,22,25-trien-3-beta-ol, has been identified in the plant Clerodendrum campbellii, reinforcing the connection of this class of compounds to plant metabolism and by extension, to its ecological interactions. nih.govscispace.com

Table 1: Influence of Environmental Stressors on Stigmasterol Levels in Plants

| Stressor | Effect on Stigmasterol Levels | Implied Defensive Function | Reference |

|---|---|---|---|

| Pathogen Attack | Varies; can increase or decrease depending on the specific plant-pathogen interaction. | Modulation of membrane properties and defense signaling. | nih.gov |

| UV Radiation | Increased accumulation. | Absorption of excessive radiation, protection from cellular damage. | nih.gov |

| Salinity | Increased accumulation. | Maintenance of membrane integrity, reduction of ion permeability. | nih.gov |

| Low Temperature | Increased accumulation. | Adjustment of membrane fluidity to maintain function in cold. | nih.gov |

| Heavy Metals | Reduced accumulation. | Indicates a disruption of normal metabolic pathways under toxicity. | nih.gov |

Contribution to Marine and Terrestrial Food Webs and Nutrient Cycling

As a phytosterol, this compound and its isomers are synthesized by primary producers, particularly marine algae. These organisms form the base of most aquatic food webs, making their constituent molecules, including sterols, fundamental to the flow of energy and nutrients through the ecosystem.

Detailed Research Findings:

Marine algae exhibit a diverse range of phytosterols, and their sterol profiles can be used as chemotaxonomic markers. researchgate.net C29 sterols, the class to which this compound belongs, are major components of many types of algae.

Base of the Food Web: Green algae (Chlorophyta) and brown algae (Phaeophyta) are known producers of C29 sterols like β-sitosterol, fucosterol (B1670223), and stigmasterol. researchgate.netmdpi.com These algae are consumed by primary consumers such as zooplankton, which are in turn consumed by higher trophic levels, including fish, marine mammals, and seabirds. researchgate.net The sterols are thus transferred up the food chain, where they can be incorporated into the tissues of consumer organisms.

Nutrient Cycling: When marine organisms die, their biomass, rich in organic molecules including sterols, sinks and becomes part of the marine sediment. Decomposers, primarily bacteria and fungi, break down this organic matter, releasing nutrients back into the ecosystem. The sterol backbone is relatively stable and contributes to the total organic carbon pool.

While terrestrial plants are also major producers of C29 sterols, the role of these compounds in marine food webs is particularly well-documented due to their utility as biomarkers in marine sediments.

Table 2: Major Sterols Found in Different Classes of Marine Algae

| Algal Class | Common Name | Major Sterol Components | Reference |

|---|---|---|---|

| Phaeophyta | Brown Algae | Fucosterol (a C29 sterol) | researchgate.netmdpi.com |

| Rhodophyta | Red Algae | Cholesterol (C27), with minor phytosterols like sitosterol (B1666911). | researchgate.netmdpi.com |

| Chlorophyta | Green Algae | Highly variable; includes ergosterol (B1671047), β-sitosterol, 28-isofucosterol. | mdpi.com |

Application as a Biomarker in Geochemical and Paleontological Studies

One of the most significant environmental roles of this compound and related C29 phytosterols is their function as molecular fossils, or biomarkers. After deposition in sediments, the original unsaturated sterol molecule undergoes a series of chemical transformations (diagenesis) to become a stable, saturated hydrocarbon known as a sterane. The specific sterane derived from this compound is a C29 sterane, often referred to as stigmastane (B1239390).

Detailed Research Findings:

Steranes are invaluable tools for geochemists and paleontologists, providing critical information about the source, age, and thermal history of organic matter in sedimentary rocks and petroleum. numberanalytics.comgeoscienceworld.orggeoscienceworld.org

Source of Organic Matter: The relative abundance of different steranes can indicate the type of organisms that were the primary producers in an ancient environment. A high abundance of C29 steranes (like stigmastane) is a strong indicator of organic matter derived from terrestrial higher plants. taylorandfrancis.com Conversely, a predominance of C27 steranes (derived from cholesterol) points to a marine algal source. taylorandfrancis.com Therefore, the presence of stigmastane in a rock sample provides evidence of land plant input into that ancient ecosystem.

Thermal Maturity: During diagenesis, the stereochemistry of the sterane molecule changes in a predictable, temperature-dependent manner. Geochemists analyze the ratios of different isomers (e.g., the ratio of the 20S to 20R isomers of C29 sterane) to determine the thermal maturity of the rock—that is, to assess whether it has been heated enough to generate oil or gas. taylorandfrancis.com This is a fundamental tool in petroleum exploration.

Paleontological Evidence: The presence of specific steranes in ancient rocks has been used to trace the evolutionary history of eukaryotes. However, studies of very ancient rocks (from the Archean eon) must be approached with caution, as it has been shown that these samples can be contaminated with more recent biomarkers, and that extreme thermal maturity can destroy the original biomarker signature. nih.gov

Table 3: Interpretation of Sterane Biomarkers in Geochemical Studies

| Biomarker Parameter | Interpretation | Significance | Reference |

|---|---|---|---|

| High C29/C27 Sterane Ratio | Indicates a significant contribution from terrestrial higher plants. | Helps reconstruct the paleoenvironment (e.g., proximity to a landmass). | taylorandfrancis.com |

| High C27/C29 Sterane Ratio | Indicates a dominant contribution from marine algae. | Suggests an open marine depositional environment. | taylorandfrancis.com |

| C29 Sterane 20S/(20S+20R) Ratio | Increases with temperature until an equilibrium value (0.52-0.55) is reached. | Measures the thermal maturity of the source rock or oil. | taylorandfrancis.com |

| C29 Sterane ββ/(αα+ββ) Ratio | Increases with temperature until an equilibrium value (0.67-0.71) is reached. | Also used as an indicator of thermal maturity. | taylorandfrancis.com |

Interactions with Symbiotic Organisms and Environmental Determinants

The production and function of this compound and its relatives are influenced by the surrounding environment and by the organism's interactions with other species.

Detailed Research Findings:

Environmental Determinants: As established, environmental stressors like UV radiation, salinity, and temperature directly influence the synthesis of C29 sterols in plants as an adaptive response. nih.gov In marine algae, sterol profiles can also vary depending on the geographical location and other ecological factors, suggesting that the production of these compounds is fine-tuned to local conditions. researchgate.net

Interactions with Microorganisms: The modulation of sterol composition is a key factor in the interactions between plants and pathogenic fungi and bacteria. nih.gov By altering membrane properties, phytosterols can either inhibit or, in some cases, facilitate infection. This represents a form of antagonistic symbiosis where the sterol profile is a critical battleground for host defense and pathogen attack. While less is known about their role in mutualistic relationships (e.g., with mycorrhizal fungi), the fundamental role of sterols in membrane function suggests they are likely important in establishing and maintaining these symbiotic interfaces as well.

Q & A

Q. How can conflicting results in the literature regarding the metabolic stability of this compound be critically evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten